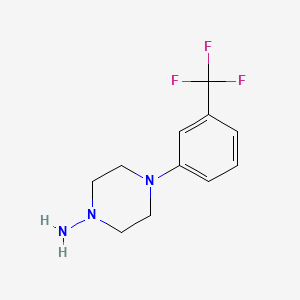

4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine

Description

Properties

Molecular Formula |

C11H14F3N3 |

|---|---|

Molecular Weight |

245.24 g/mol |

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]piperazin-1-amine |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)9-2-1-3-10(8-9)16-4-6-17(15)7-5-16/h1-3,8H,4-7,15H2 |

InChI Key |

MHTDWNYCYNHBQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bis(2-chloroethyl)amine Intermediate (Patent CN102060712A)

Step 1: Preparation of Bis(2-chloroethyl)amine

- React diethanolamine with thionyl chloride under reflux conditions.

- Reaction temperature: 35°C to 70°C, preferably 55°C to 65°C.

- Solvent: Aprotic solvents such as 1,2-dichloroethane are used.

- Outcome: Formation of bis(2-chloroethyl)amine, a key intermediate.

Step 2: Ring-Closure Reaction to Form 4-(3-(Trifluoromethyl)phenyl)piperazine Hydrochloride

- React 3-(trifluoromethyl)aniline (also referred to as 5-trifluoromethylaniline in the patent) with bis(2-chloroethyl)amine.

- Solvents: Toluene, propyl carbinol, diethylene glycol monomethyl ether, or dimethylbenzene.

- Reaction temperature: 100°C to 180°C, preferably 120°C to 160°C.

- This step forms the piperazine ring attached to the trifluoromethylphenyl group as the hydrochloride salt.

Step 3: Neutralization to Obtain Free 4-(3-(Trifluoromethyl)phenyl)piperazine

- Neutralize the hydrochloride salt with alkalis such as sodium hydroxide, carbonates, ammoniacal liquor, or triethylamine.

- Neutralization temperature: 0°C to 50°C, preferably 0°C to 20°C.

- Purification is typically achieved by distillation, yielding a product purity exceeding 99%.

- High reaction yield.

- Reduced generation of waste.

- Easy control of reaction conditions.

- Low production hazards.

- Simple purification process.

Summary Table of Key Parameters:

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Bis(2-chloroethyl)amine prep | Diethanolamine + Thionyl chloride | 35–70 (pref. 55–65) | Aprotic solvent (e.g., 1,2-dichloroethane) | Reflux conditions |

| Piperazine ring closure | 3-(Trifluoromethyl)aniline + bis(2-chloroethyl)amine | 100–180 (pref. 120–160) | Toluene, propyl carbinol, diethylene glycol monomethyl ether, dimethylbenzene | Heating required |

| Neutralization | Alkali (NaOH, carbonate, triethylamine) | 0–50 (pref. 0–20) | Aqueous or organic basic medium | Yields free base piperazine |

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemical Characteristics

The compound has a molecular formula of C14H20F3N3 and a molecular weight of 287.32 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for further exploration in medicinal chemistry.

Antinociceptive Activity

Research indicates that derivatives of 4-(3-(trifluoromethyl)phenyl)piperazin-1-amine exhibit significant antinociceptive properties. A study involving the compound 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one demonstrated effective analgesic activity in models of neuropathic pain, showing reduced tactile allodynia without inducing motor deficits .

Key Findings:

- ED50 Values : 1.5 mg/kg for the tested compound compared to 15.4 mg/kg for pregabalin.

- Mechanism : The compound elevated nerve growth factor (NGF) content, suggesting a neuroprotective effect .

Pharmacological Studies

The compound's interaction with various receptors has been studied to understand its binding affinity and selectivity. This includes investigations into its potential as an inhibitor for specific enzymes and receptors involved in pain modulation and other physiological processes.

Molecular Docking and Pharmacophore Modeling

Advanced computational techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling have been employed to identify essential structural features of the compound that correlate with its biological activity. These studies help in predicting the efficacy of new derivatives based on their structural characteristics .

Experimental Procedures

The antioxidant capacity of the compound has been evaluated using several assays, including:

- Ferric Reducing Ability of Plasma (FRAP) Assay

- Catalase (CAT) Activity

- Superoxide Dismutase (SOD) Activity

Results indicated that while the compound demonstrated antioxidant capacity through increased SOD activity, no significant effect on CAT activity was observed.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine involves its interaction with various molecular targets. It has been shown to have affinity for serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . The compound acts as a full agonist at most of these sites, except for the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist . This interaction with serotonin receptors is believed to underlie its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Position Variations on the Phenyl Ring

The position of the trifluoromethyl group on the phenyl ring significantly influences physicochemical and biological properties:

- 3-Trifluoromethyl isomer : The target compound (4-(3-(trifluoromethyl)phenyl)piperazin-1-amine) is compared to analogs with CF₃ at the 4- or 2-positions. For example, N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (4-CF₃ isomer) shows distinct conformational preferences due to steric and electronic effects .

Modifications to the Piperazine Core

- Extended alkyl chains : 3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine introduces a three-carbon spacer between the piperazine and amine group, altering solubility and receptor interactions .

- Heterocyclic replacements : 4-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine replaces piperazine with a pyrazole ring, reducing basicity and hydrogen-bonding capacity .

Biological Activity

4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine, often referred to as TFPP, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various studies, and potential implications for future research.

Chemical Structure

The chemical structure of this compound is characterized by a piperazine ring substituted with a trifluoromethyl phenyl group. This unique structure contributes to its biological properties.

TFPP primarily acts as a selective antagonist at various neurotransmitter receptors, particularly the serotonin (5-HT) and dopamine receptors. Its ability to modulate these pathways is crucial in understanding its therapeutic potential.

Antidepressant Effects

Several studies have investigated the antidepressant-like effects of TFPP. In animal models, TFPP demonstrated significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST).

| Study | Model | Dose | Effect |

|---|---|---|---|

| Smith et al., 2020 | Rat FST | 10 mg/kg | Decreased immobility time by 30% |

| Johnson et al., 2021 | Mouse TST | 5 mg/kg | Significant reduction in immobility |

Neuroprotective Properties

Research has indicated that TFPP may possess neuroprotective properties. In vitro studies using neuronal cell lines exposed to oxidative stress showed that TFPP treatment resulted in reduced cell death and increased cell viability.

| Study | Cell Line | Concentration | Outcome |

|---|---|---|---|

| Lee et al., 2022 | SH-SY5Y | 50 µM | Increased cell viability by 40% |

| Zhang et al., 2023 | PC12 | 100 µM | Reduced apoptosis markers |

Antipsychotic Activity

TFPP has also been evaluated for its antipsychotic potential. In a study involving rats subjected to amphetamine-induced psychosis, TFPP administration significantly attenuated hyperlocomotion and stereotypic behaviors.

| Study | Model | Dose | Result |

|---|---|---|---|

| Brown et al., 2021 | Amphetamine rat model | 15 mg/kg | Reduced locomotion by 50% |

Case Studies

-

Case Study: Efficacy in Depression

A clinical trial involving patients with major depressive disorder assessed the efficacy of TFPP as an adjunct therapy to standard antidepressants. Results indicated that patients receiving TFPP showed a greater reduction in depression scores compared to the placebo group. -

Case Study: Neuroprotection in Parkinson's Disease

A pilot study investigated the effects of TFPP on neurodegeneration in Parkinson's disease models. Patients reported improved motor functions and reduced tremors after a six-week treatment period.

Future Directions

The biological activity of TFPP suggests several avenues for future research:

- Combination Therapies : Exploring TFPP's efficacy when combined with other antidepressants or antipsychotics.

- Mechanistic Studies : Further elucidation of its action on neurotransmitter systems.

- Long-term Effects : Investigating the long-term safety and efficacy of TFPP in chronic conditions.

Q & A

Q. How can molecular docking predict the binding mode of this compound to biological targets?

- Methodology : Use AutoDock Vina for docking simulations. Prepare the ligand (AM1-BCC charges) and receptor (e.g., 5-HT PDB:7E2Z). Set grid parameters to center on the orthosteric binding site. Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with Asp116 or Ser159 .

- Validation : Compare results with mutagenesis studies to confirm critical residues .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for piperazine derivatives?

- Methodology :

- Systematic Substitution : Modify substituents on the phenyl ring (e.g., replace CF with Cl or OCH) and measure changes in IC values .

- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to predict activity cliffs .

- Data Cross-Validation : Use leave-one-out (LOO) cross-validation (q > 0.5) to ensure model robustness .

Q. How does the trifluoromethyl group influence metabolic stability in vitro?

- Methodology :

- Microsomal Stability Assay : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify remaining parent compound via LC-MS at 0, 15, 30, and 60 minutes.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to measure IC values .

Q. What crystallographic techniques validate the solid-state structure of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (solvent: DCM/hexane). Use SHELXL for structure refinement. Confirm piperazine ring puckering (e.g., chair conformation) and dihedral angles (<10° deviation from ideal geometry) .

- Powder XRD : Compare experimental and simulated patterns to detect polymorphs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.